叔丁基 3-溴-6-氯吡啶甲酸酯

描述

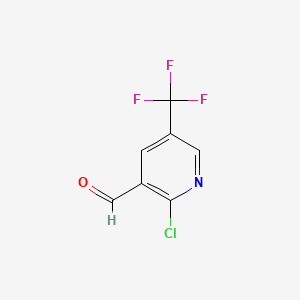

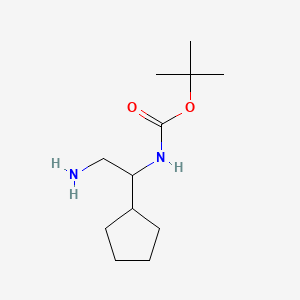

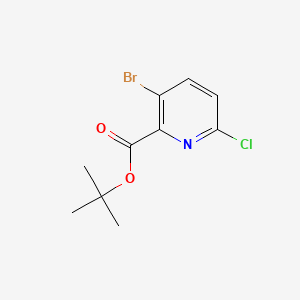

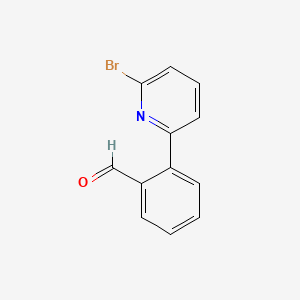

Tert-Butyl 3-bromo-6-chloropicolinate is a chemical compound with the molecular formula C10H11BrClNO2 . It has a molecular weight of 292.56 .

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-bromo-6-chloropicolinate consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The InChI Key for this compound is JKGXLKXQUDHRLL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Tert-Butyl 3-bromo-6-chloropicolinate is a solid at room temperature . It has a high gastrointestinal absorption and is permeable to the blood-brain barrier . It is moderately soluble in water .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of tert-Butyl 3-bromo-6-chloropicolinate, focusing on six unique fields:

Pharmaceutical Intermediates

tert-Butyl 3-bromo-6-chloropicolinate: is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting neurological and inflammatory conditions . The presence of bromine and chlorine atoms enhances its reactivity, making it a valuable building block in medicinal chemistry.

Agrochemical Development

In the field of agrochemicals, tert-Butyl 3-bromo-6-chloropicolinate serves as a precursor for the synthesis of herbicides and pesticides. Its ability to interfere with specific biological pathways in plants and pests makes it an essential component in developing new agrochemical products . Researchers utilize this compound to create more effective and environmentally friendly solutions for crop protection.

Material Science

This compound is also significant in material science, particularly in the development of advanced polymers and coatings. Its incorporation into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials . This makes it useful in creating high-performance materials for various industrial applications, including aerospace and automotive industries.

Organic Synthesis

tert-Butyl 3-bromo-6-chloropicolinate: is a valuable reagent in organic synthesis. It is used in various coupling reactions, such as Suzuki and Heck reactions, to form complex organic molecules . Its versatility and reactivity make it a staple in the toolkit of organic chemists working on the synthesis of novel compounds.

安全和危害

属性

IUPAC Name |

tert-butyl 3-bromo-6-chloropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGXLKXQUDHRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732098 | |

| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-bromo-6-chloropicolinate | |

CAS RN |

1235036-15-3 | |

| Record name | tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)

![(2-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}phenyl)methanol](/img/structure/B582056.png)

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)